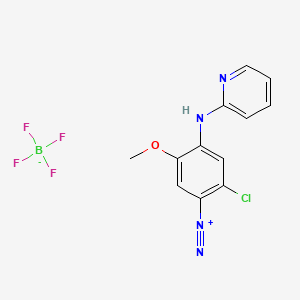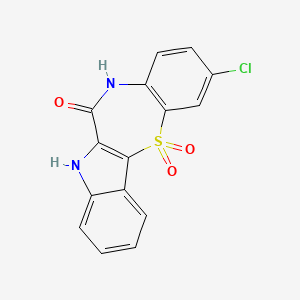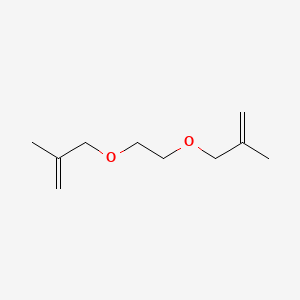
3,3'-(1,2-Ethanediylbis(oxy))bis(2-methylpropene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene): is an organic compound with the molecular formula C10H18O2 . It is a type of ether, characterized by the presence of two ether linkages in its structure. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) typically involves the reaction of ethylene glycol with 3-chloro-2-methylpropene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloro-2-methylpropene, resulting in the formation of the ether linkages .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. Catalysts such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the ether linkages are cleaved to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols by breaking the ether bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or are employed under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ethers on biological systems. It can also serve as a model compound for understanding the behavior of more complex ethers in biological environments.
Medicine: While not directly used as a drug, this compound’s derivatives may have potential applications in medicinal chemistry. Researchers can modify its structure to develop new pharmaceuticals with desired properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to form stable ether linkages makes it an important component in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) involves its ability to form stable ether linkages. These linkages can interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in both biological and chemical processes.
Comparison with Similar Compounds
Ethylene glycol dimethyl ether: Similar in structure but with methyl groups instead of 2-methylpropene groups.
Diethylene glycol dimethyl ether: Contains an additional ethylene glycol unit.
1,2-Diphenoxyethane: Similar ether linkages but with phenyl groups instead of 2-methylpropene groups.
Uniqueness: What sets 3,3’-(1,2-Ethanediylbis(oxy))bis(2-methylpropene) apart is its specific combination of ether linkages and 2-methylpropene groups. This unique structure imparts distinct chemical properties, making it particularly useful in certain industrial and research applications.
Properties
CAS No. |
50975-38-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-methylprop-2-enoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-11-5-6-12-8-10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
XTGIWPVOMMMMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCOCC(=C)C |
Related CAS |
55583-69-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



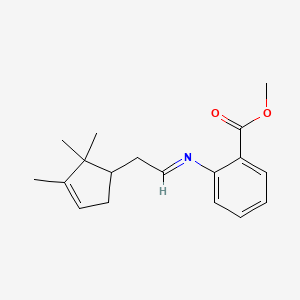
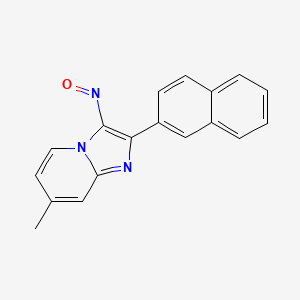
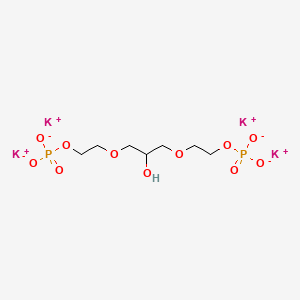
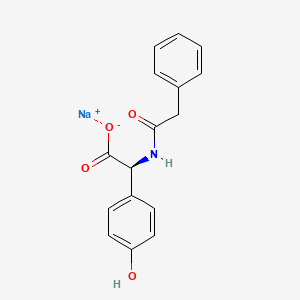
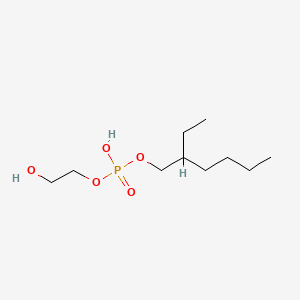
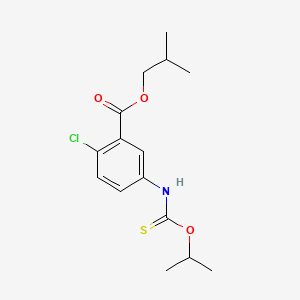
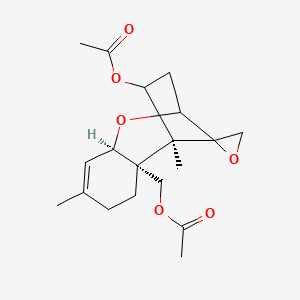
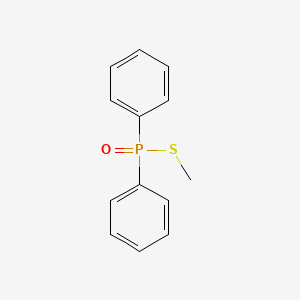
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
